
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which form bridges between organic residues, typically aromatic nuclei. These compounds are widely used in various industries due to their vibrant colors and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-p-((p-propylphenyl)azo)aniline typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline has numerous applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics, in the printing industry for inks, and in the production of colored plastics
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-p-((p-propylphenyl)azo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4,4’-azodianiline
- 4-(4-Dimethylaminophenylazo)aniline
- 4-Amino-4’-dimethylaminoazobenzene
Uniqueness
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline is unique due to its specific structural features, such as the presence of a propyl group on the aromatic ring. This structural variation can influence its chemical reactivity, stability, and interaction with other molecules, making it distinct from other similar azo compounds .
Eigenschaften
CAS-Nummer |
24690-46-8 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(4-propylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-4-5-14-6-8-15(9-7-14)18-19-16-10-12-17(13-11-16)20(2)3/h6-13H,4-5H2,1-3H3 |
InChI-Schlüssel |
VMXDAOUHUFTSBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


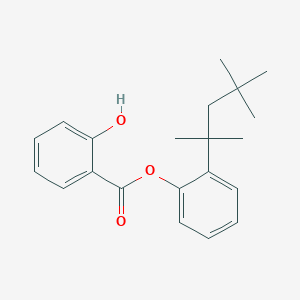
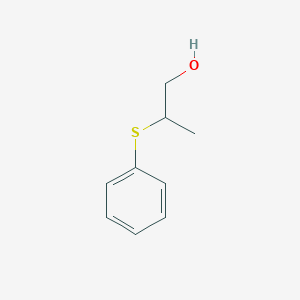
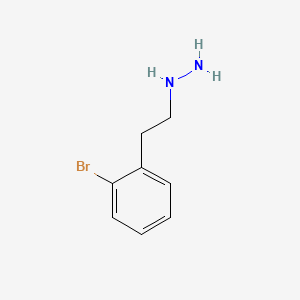
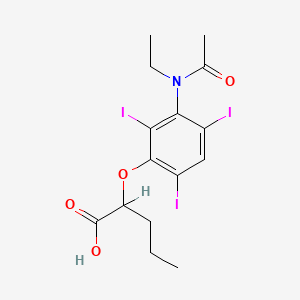
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
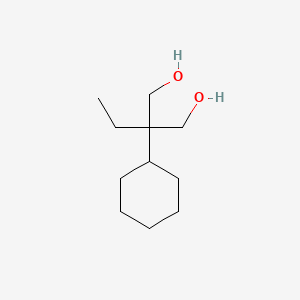
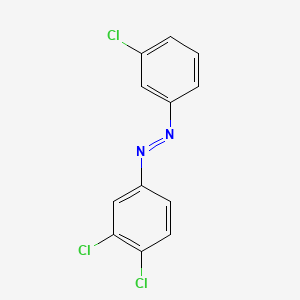
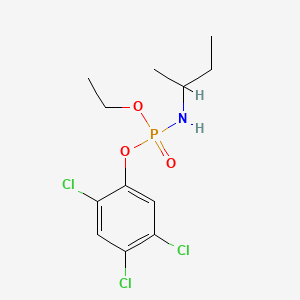
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)
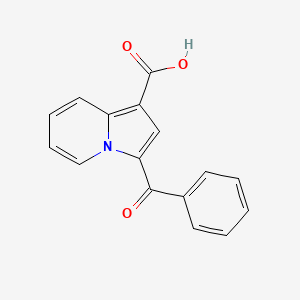

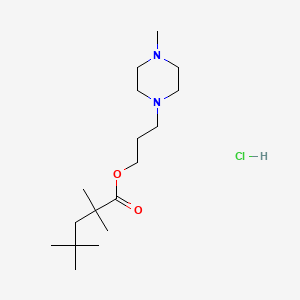

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
